molecular formula C9H9F3N2O2 B12064852 5-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

5-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B12064852
M. Wt: 234.17 g/mol
InChI Key: VZVHDTOXTKLVHU-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, and an indazole ring, which is a bicyclic structure containing nitrogen. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it valuable for various applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone precursor.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Catalysts such as palladium or copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The indazole ring structure allows for strong binding to target proteins, which can modulate their activity and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-2-formylphenylboronic acid
  • 3,5-Bis(trifluoromethyl)benzonitrile
  • Fluazifop

Uniqueness

5-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to its combination of a trifluoromethyl group and an indazole ring This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds

Properties

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

5-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)4-1-2-6-5(3-4)7(8(15)16)14-13-6/h4H,1-3H2,(H,13,14)(H,15,16)

InChI Key

VZVHDTOXTKLVHU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1C(F)(F)F)C(=NN2)C(=O)O

Origin of Product

United States

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